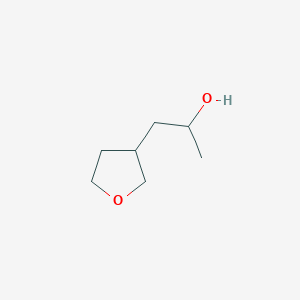

1-(Oxolan-3-yl)propan-2-ol

Description

1-(Oxolan-3-yl)propan-2-ol is a secondary alcohol featuring an oxolane (tetrahydrofuran) ring attached to the propan-2-ol backbone via its third carbon. This compound is structurally characterized by its ether-containing oxolane moiety, which influences its physicochemical properties, such as polarity, solubility, and reactivity.

Properties

IUPAC Name |

1-(oxolan-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(8)4-7-2-3-9-5-7/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWCTSSAHVLUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCOC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Oxolan-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of tetrahydrofuran with a suitable propanol derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods ensure the consistent production of high-purity this compound for various applications.

Chemical Reactions Analysis

1-(Oxolan-3-yl)propan-2-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields ketones, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

1-(Oxolan-3-yl)propan-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .

Comparison with Similar Compounds

1-(2-Ethoxyethoxy)propan-2-ol

- Structure : Contains an ethoxyethoxy group instead of an oxolane ring.

- Properties : Higher lipophilicity due to the ethoxy chain, with a molecular weight of 162.2 (C₇H₁₆O₃) compared to 130.18 (C₇H₁₄O₂) for 1-(Oxolan-3-yl)propan-2-ol. This difference may impact solubility in aqueous systems .

- Applications : Used as a solvent or intermediate in industrial formulations, particularly in polymer chemistry .

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol

- Structure : Features a dioxolane ring and a primary alcohol group.

- Properties: Higher polarity (C₅H₉N₃O₃, MW 159.15) due to the amino and hydroxyl groups. Likely exhibits stronger hydrogen-bonding capacity than this compound .

- Applications: Potential use in pharmaceutical synthesis or as a chiral building block .

1-(3-Chlorophenyl)propan-2-ol

- Structure : Aromatic chlorophenyl group replaces the oxolane ring.

- Molecular weight: 170.6 (C₉H₁₁ClO) .

- Applications : Intermediate in agrochemical or pharmaceutical synthesis, leveraging halogenated aromatic systems .

Pharmacologically Active Derivatives

Nadolol

- Structure: Propan-2-ol backbone with naphthalenyloxy and tert-amino groups.

- Properties: Non-selective beta-blocker (C₁₇H₂₇NO₄, MW 309.4). The naphthalenyloxy group enhances receptor binding affinity .

- Activity: Beta-adrenergic antagonist; lacks membrane-stabilizing effects seen in dexpropranolol .

Dexpropranolol Hydrochloride

- Structure: Similar to nadolol but with a 1-naphthyloxy group and isopropylamino substituent.

- Properties: Beta-blocker with membrane-stabilizing effects (C₁₆H₂₁NO₂·HCl, MW 295.8) .

- Activity: Exhibits lower beta-adrenoreceptor blocking activity compared to racemic propranolol .

Antifungal Azoles (e.g., Oteseconazole)

- Structure : Propan-2-ol linked to triazole and fluorinated aromatic groups.

- Properties : Targets fungal CYP51 (14α-demethylase), with molecular weight >500 due to complex substituents .

- Activity: Superior antifungal potency compared to non-azole analogs .

Physicochemical and Metabolic Comparisons

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | LogP (Estimated) | Applications |

|---|---|---|---|---|---|

| This compound | C₇H₁₄O₂ | 130.18 | Oxolane, secondary alcohol | ~0.5 | Synthetic intermediate |

| 1-(2-Ethoxyethoxy)propan-2-ol | C₇H₁₆O₃ | 162.2 | Ethoxy ether, alcohol | ~1.2 | Industrial solvents |

| Nadolol | C₁₇H₂₇NO₄ | 309.4 | Naphthalenyloxy, tertiary amine | ~1.8 | Beta-blocker |

| 1-(3-Chlorophenyl)propan-2-ol | C₉H₁₁ClO | 170.6 | Chlorophenyl, alcohol | ~2.5 | Pharmaceutical intermediate |

- Metabolism : Positional isomers like [(Butoxymethylethoxy)methylethoxy]propan-1-ol and PPG-3 Butyl Ether exhibit near-identical metabolic pathways despite structural differences, suggesting similar detoxification mechanisms .

- Toxicity : Propan-2-ol derivatives with aromatic groups (e.g., naphthyloxy) show higher cytotoxicity profiles, as seen in beta-blockers and antifungal agents .

Functional Group Impact on Bioactivity

- Ether vs. Aromatic Groups : Oxolane-containing compounds (e.g., this compound) generally exhibit lower bioactivity compared to aromatic analogs (e.g., 1-(3-chlorophenyl)propan-2-ol) due to reduced interaction with biological targets .

- Halogenation : Chlorine or fluorine substituents enhance lipophilicity and target binding, as observed in antifungal azoles and chlorophenyl derivatives .

Biological Activity

1-(Oxolan-3-yl)propan-2-ol, also known as a tetrahydrofuran derivative, is a compound with significant potential in various biological applications. Its unique structure allows for interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

This compound has the following chemical properties:

- Molecular Formula : CHO

- CAS Number : 1503525-13-0

- IUPAC Name : this compound

The compound features a hydroxyl group that contributes to its reactivity and ability to form hydrogen bonds with biomolecules, influencing their structure and function.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The hydroxyl group facilitates hydrogen bonding, potentially influencing enzyme activity and receptor interactions. This compound has been studied for its effects on:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can be beneficial in conditions such as cancer where metabolic regulation is crucial.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : In vitro studies demonstrated that the compound showed activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Cytotoxic Effects : Research indicated that this compound may exhibit cytotoxic effects on cancer cell lines, prompting investigations into its utility as an anticancer agent.

- Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, particularly in models of neurodegenerative diseases, indicating a potential role in protecting neuronal cells from damage.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a cytotoxicity assay against MCF7 breast cancer cells, this compound exhibited an IC value of 25 µM after 48 hours of treatment. This indicates significant potential for further development as an anticancer therapeutic.

| Cell Line | IC (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25 |

Comparative Analysis

Comparing this compound with similar compounds reveals distinct biological activities due to structural differences. For example:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| 3-(Oxolan-2-yl)propan-1-ol | Hydroxyl group position change | Different enzyme interaction profile |

| 1-(Oxolan-2-yl)propan-2-ol | Ring position variation | Altered cytotoxicity and antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.